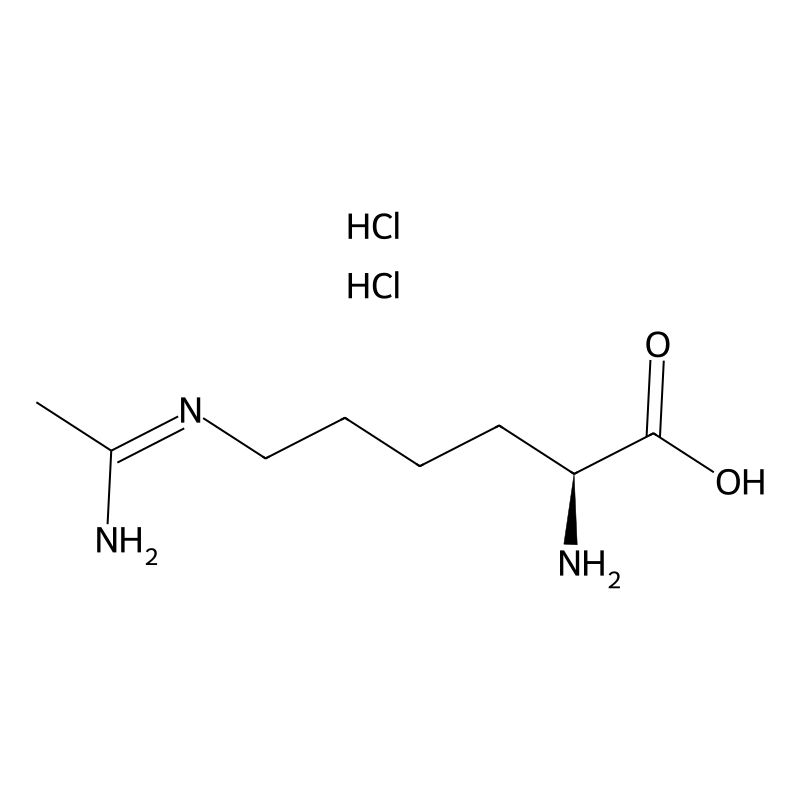

L-NIL hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-N6-(1-Iminoethyl)lysine dihydrochloride is a synthetic compound derived from lysine, characterized by the presence of an iminoethyl group at the N6 position. Its chemical formula is , and it is primarily known for its role as a selective inhibitor of inducible nitric oxide synthase. This compound exists as an off-white solid and is soluble in water, making it suitable for various biochemical applications .

L-NIL acts as a selective inhibitor of iNOS, an enzyme responsible for producing nitric oxide (NO) in cells [, ]. NO is a signaling molecule involved in various physiological processes, but its excessive production can contribute to inflammation and tissue damage [].

L-NIL competes with the natural substrate L-arginine for binding to the active site of iNOS, thereby preventing NO synthesis []. This makes L-NIL a valuable tool for studying the role of NO in various biological systems [].

Research on L-NIL's effects on iNOS:

- Leptin-induced modulation: Studies have explored the effects of L-NIL on leptin-induced changes in fibronectin type III domain-containing 5 (FNDC5), also known as irisin, in murine (mice) muscle and fat cells. Leptin is a hormone that regulates appetite and metabolism. FNDC5 is a protein involved in browning of fat tissue, which is associated with increased energy expenditure. These studies suggest that L-NIL may influence leptin's effects on FNDC5 and potentially impact metabolism. Source: Sigma-Aldrich, L-N6-(1-Iminoethyl)lysine dihydrochloride:

- Hepatic inflammation: Research has investigated the potential of L-NIL to reduce leptin-induced inflammation in liver cells (hepatocytes) of mice. Source: Sigma-Aldrich, L-N6-(1-Iminoethyl)lysine dihydrochloride:

- Nitric oxide production: Studies have examined L-NIL's ability to block the production of nitric oxide in bone marrow mesenchymal stromal cells (BMSCs) derived from mice. BMSCs are stem cells found in bone marrow that can differentiate into various cell types and are involved in tissue repair and regeneration. Source: Sigma-Aldrich, L-N6-(1-Iminoethyl)lysine dihydrochloride:

The primary biological activity of L-N6-(1-Iminoethyl)lysine dihydrochloride is its ability to selectively inhibit inducible nitric oxide synthase. This property makes it a valuable tool in research related to inflammation and immune responses, as nitric oxide plays a critical role in these processes. By inhibiting this enzyme, researchers can study the effects of reduced nitric oxide levels on various biological systems .

The synthesis of L-N6-(1-Iminoethyl)lysine dihydrochloride typically involves several steps:

- Starting Material: The process begins with L-lysine as the starting material.

- Formation of Iminoethyl Group: The introduction of the iminoethyl group can be achieved through specific alkylation reactions.

- Hydrochloride Salt Formation: The final step often involves converting the base form into its dihydrochloride salt for enhanced solubility and stability.

These methods can vary depending on specific laboratory protocols and desired purity levels .

L-N6-(1-Iminoethyl)lysine dihydrochloride has several applications in scientific research:

- Biochemical Research: Used extensively as a biochemical reagent to study nitric oxide pathways.

- Pharmacological Studies: Investigated for potential therapeutic effects in conditions where nitric oxide plays a detrimental role, such as chronic inflammation and certain cardiovascular diseases .

- Experimental Models: Employed in animal models to assess the impact of nitric oxide inhibition on various physiological processes.

Studies involving L-N6-(1-Iminoethyl)lysine dihydrochloride focus on its interactions with biological systems, particularly its selectivity for inducible nitric oxide synthase over other isoforms. This selectivity is crucial for minimizing side effects associated with broader nitric oxide synthase inhibitors. Interaction studies often utilize various assays to quantify the compound's effectiveness in different biological contexts, providing insights into its pharmacodynamics and potential therapeutic uses .

Several compounds share structural similarities with L-N6-(1-Iminoethyl)lysine dihydrochloride, notably in their roles as inhibitors of nitric oxide synthase or other related enzymes. Here are some similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N6-(1-Iminoethyl)lysine | Similar backbone | Selective for inducible nitric oxide synthase |

| L-NG-nitroarginine methyl ester | Structural analog | Non-selective inhibitor of all isoforms |

| N-omega-nitro-L-arginine | Similar functional group | Broad-spectrum nitric oxide synthase inhibitor |

L-N6-(1-Iminoethyl)lysine dihydrochloride stands out due to its selectivity for inducible nitric oxide synthase, making it a preferred choice in studies focusing on this specific enzyme without affecting other isoforms significantly .

L-N6-(1-Iminoethyl)lysine dihydrochloride demonstrates remarkable selectivity for inducible nitric oxide synthase compared to constitutive isoforms through specific binding kinetics and inhibition mechanisms [7]. The compound exhibits potent inhibitory activity against mouse inducible nitric oxide synthase with an inhibition constant of 3.3 microM, which represents a 28-fold greater selectivity compared to rat brain constitutive nitric oxide synthase with an inhibition constant of 92 microM [7] [4]. This selective inhibition pattern distinguishes L-N6-(1-Iminoethyl)lysine from other nitric oxide synthase inhibitors that lack isoform specificity [7].

The binding characteristics of L-N6-(1-Iminoethyl)lysine to inducible nitric oxide synthase involve competitive inhibition at the substrate binding site [11]. Radioligand binding experiments using tritiated 2-amino-4-picoline demonstrate that L-N6-(1-Iminoethyl)lysine exhibits moderate selectivity for inducible nitric oxide synthase over other isoforms [11]. The inhibitory potency of L-N6-(1-Iminoethyl)lysine correlates directly with its affinity toward different nitric oxide synthase isoenzymes, establishing that selectivity is determined solely by differential binding affinities [11].

Table 1: Inhibition Constants and Selectivity Profile of L-N6-(1-Iminoethyl)lysine

| Enzyme Isoform | IC50/Ki Value (μM) | Selectivity Ratio | Reference |

|---|---|---|---|

| Mouse inducible nitric oxide synthase | 3.3 | 1.0 (reference) | [7] |

| Rat brain constitutive nitric oxide synthase | 92 | 28-fold less potent | [7] |

| Primary macrophages (interferon-gamma stimulated) | 0.4 ± 0.1 | 10-fold more potent than N-monomethyl-L-arginine | [3] [10] |

The time-dependent characteristics of L-N6-(1-Iminoethyl)lysine inhibition distinguish it from simple competitive inhibitors [5]. Unlike related ornithine analogues that exhibit time-dependent, concentration-dependent, and nicotinamide adenine dinucleotide phosphate-dependent irreversible inhibition, L-N6-(1-Iminoethyl)lysine appears to function through a different mechanism that does not involve covalent enzyme modification [2] [18].

Heme-Targeted Mechanism of Inducible Nitric Oxide Synthase Inactivation

The interaction between L-N6-(1-Iminoethyl)lysine and the heme cofactor of inducible nitric oxide synthase represents a critical component of its inhibitory mechanism [16]. The compound binds to heme-containing inducible nitric oxide synthase monomers, preventing their association into active dimeric complexes [16]. This mechanism involves the formation of essentially irreversible enzyme-inhibitor complexes characterized by extremely slow dissociation rates [16].

Spectroscopic analysis reveals that L-N6-(1-Iminoethyl)lysine binding to inducible nitric oxide synthase results in characteristic changes in the heme Soret absorbance spectrum [13]. The binding interaction involves coordination through specific molecular contacts with the ferric heme iron, similar to other heme-targeted inhibitors [13]. This coordination pattern stabilizes the inhibitor within the active site and contributes to the tight binding affinity observed in kinetic studies [13].

The heme-targeted mechanism of L-N6-(1-Iminoethyl)lysine differs significantly from inhibitors that cause heme loss or degradation [2] [18]. Unlike N5-(1-iminoethyl)-L-ornithine, which causes partial heme chromophore loss and biliverdin formation during inactivation, L-N6-(1-Iminoethyl)lysine does not appear to promote heme destruction [2] [18]. This distinction suggests that L-N6-(1-Iminoethyl)lysine functions as a heme-coordinating inhibitor rather than a heme-destructive compound [2].

Table 2: Comparison of Heme-Related Effects in Nitric Oxide Synthase Inhibition

| Inhibitor | Heme Loss (%) | Biliverdin Formation | Spectral Changes | Mechanism Type |

|---|---|---|---|---|

| L-N6-(1-Iminoethyl)lysine | None detected | None detected | Soret shift to longer wavelength | Heme coordination |

| N5-(1-iminoethyl)-L-ornithine | ~50% | Detected (m/z 583) | Heme degradation products | Heme destruction |

| Reference compound | Variable | Variable | Variable | Mixed mechanisms |

The cellular mechanism of heme insertion into inducible nitric oxide synthase involves glyceraldehyde-3-phosphate dehydrogenase as a heme delivery protein [16]. L-N6-(1-Iminoethyl)lysine may interfere with this process by binding to newly synthesized apo-inducible nitric oxide synthase before heme incorporation, effectively sequestering the enzyme in an inactive monomeric state [16]. This represents a novel regulatory mechanism whereby the inhibitor prevents enzyme maturation rather than simply blocking substrate access [16].

Molecular Determinants of Isoform Selectivity

The selectivity of L-N6-(1-Iminoethyl)lysine for inducible nitric oxide synthase over constitutive isoforms results from specific molecular recognition features within the enzyme active sites [9] [22]. Molecular dynamics simulations reveal that the binding pocket of inducible nitric oxide synthase presents a deeply buried, smaller cavity compared to the more open binding sites of neuronal and endothelial nitric oxide synthase isoforms [9] [22]. The volume of the inducible nitric oxide synthase active site cavity measures 1182.0 ± 1.6 ų, significantly smaller than neuronal nitric oxide synthase (2203.0 ± 8.2 ų) and endothelial nitric oxide synthase (2489.0 ± 7.7 ų) [22].

The structural basis for isoform selectivity involves the formation of isoform-specific subpockets upon inhibitor binding [9]. In inducible nitric oxide synthase, L-N6-(1-Iminoethyl)lysine binding creates unique molecular contacts that are not accessible in the constitutive isoforms due to differences in active site architecture [9]. The elongated and narrow binding pocket of inducible nitric oxide synthase facilitates proper positioning of the inhibitor over the heme group, which is more difficult to achieve in the broader active sites of other isoforms [9] [22].

Conformational analysis demonstrates that L-N6-(1-Iminoethyl)lysine adopts distinct molecular conformations compared to the natural substrate L-arginine [19]. Computational studies reveal that L-N6-(1-Iminoethyl)lysine exhibits conformational and charge distribution differences that contribute to its selective recognition by inducible nitric oxide synthase [19]. The compound achieves conformations that differ significantly from L-arginine, particularly in the arrangement of the side chain extension that replaces the guanidinium group [19].

Table 3: Structural Determinants of Isoform Selectivity

| Structural Feature | Inducible NOS | Neuronal NOS | Endothelial NOS | Selectivity Impact |

|---|---|---|---|---|

| Active site volume (ų) | 1182.0 ± 1.6 | 2203.0 ± 8.2 | 2489.0 ± 7.7 | Smaller pocket favors L-NIL binding |

| Binding pocket depth | Deeply buried | More accessible | More accessible | Enhanced L-NIL retention |

| Subpocket formation | Isoform-specific | Different geometry | Different geometry | Unique molecular contacts |

| Conformational flexibility | Restricted | More flexible | More flexible | Selective fit optimization |

The molecular determinants of selectivity also involve specific amino acid residues that differ between isoforms [30] [32]. Although the active site residues of inducible and endothelial nitric oxide synthase are nearly identical, subtle structural differences provide the basis for designing isoform-selective inhibitors [30] [32]. The conserved glutamate residue (Glu377 in inducible nitric oxide synthase, Glu361 in endothelial nitric oxide synthase) serves as a key hydrogen bonding partner, but its microenvironment differs sufficiently to influence inhibitor selectivity [30] [32].

Structural Basis for Enzyme-Inhibitor Interactions

The structural basis for L-N6-(1-Iminoethyl)lysine interaction with inducible nitric oxide synthase involves multiple complementary binding modes within the enzyme active site [30] [32]. The inhibitor binds in a narrow cleft within the larger active-site cavity that contains both heme and tetrahydrobiopterin cofactors [30] [32]. This binding position allows for optimal hydrogen bonding interactions with the conserved glutamate residue (Glu377) that normally coordinates with the natural substrate L-arginine [30] [32].

The crystal structure analysis reveals that the binding site architecture accommodates L-N6-(1-Iminoethyl)lysine through specific shape complementarity [30] [32]. The compound occupies part of the L-arginine binding site, potentially causing conformational changes in surrounding protein regions [25]. The structural zinc situated at the intermolecular interface, coordinated by four cysteine residues from each monomer, may influence the binding dynamics and contribute to the overall stability of the enzyme-inhibitor complex [30] [32].

Molecular recognition involves multiple non-covalent interactions that stabilize the inhibitor within the active site [17]. The lysine backbone of L-N6-(1-Iminoethyl)lysine maintains hydrogen bonding patterns similar to natural amino acid substrates, while the iminoethyl modification provides additional contacts specific to the inducible nitric oxide synthase binding pocket [17]. These interactions include hydrogen bonds with both main chain and side chain atoms of active site residues [17].

Table 4: Key Structural Interactions in the Enzyme-Inhibitor Complex

| Interaction Type | Residue/Region | Inhibitor Moiety | Binding Energy Contribution | Structural Impact |

|---|---|---|---|---|

| Hydrogen bond | Glu377 | Amino group | High | Primary anchor point |

| Electrostatic | Heme iron | Iminoethyl nitrogen | Moderate | Heme coordination |

| Van der Waals | Hydrophobic pocket | Alkyl chain | Moderate | Shape complementarity |

| Conformational | Protein backbone | Full molecule | Low | Induced fit |

The three-dimensional structure of the enzyme-inhibitor complex demonstrates how L-N6-(1-Iminoethyl)lysine achieves its high binding affinity through optimized molecular contacts [17]. The inhibitor adopts a conformation that maximizes favorable interactions while minimizing steric clashes with protein residues [17]. This structural optimization contributes to the observed selectivity by ensuring that the inhibitor fits preferentially within the inducible nitric oxide synthase active site geometry [17].

Quantitative Impact on Nitric Oxide Production in Experimental Models

L-N6-(1-Iminoethyl)lysine dihydrochloride demonstrates potent and selective inhibition of inducible nitric oxide synthase across multiple experimental systems. The compound exhibits remarkable consistency in its inhibitory potency, with established half-maximal inhibitory concentration values ranging from 0.4 to 3.3 micromolar for mouse inducible nitric oxide synthase [1] [2] [3]. This inhibitory activity represents a 28-fold selectivity advantage over rat brain constitutive nitric oxide synthase, which requires 92 micromolar for equivalent inhibition [2] [4].

In cellular experimental models, L-N6-(1-Iminoethyl)lysine dihydrochloride produces concentration-dependent nitric oxide suppression with varying potency depending on the experimental system. Streptococcal cell wall-stimulated rat mononuclear cells demonstrate 72% nitric oxide inhibition at 10 micromolar L-N6-(1-Iminoethyl)lysine dihydrochloride concentrations [5]. Macrophage cultures stimulated with interferon-gamma show remarkable sensitivity, with half-maximal inhibitory concentrations of 8 micromolar, representing 10-fold greater potency than N-monomethyl-L-arginine and 50-fold greater potency than aminoguanidine [6].

The compound's effectiveness extends to complex tissue models, where selective inducible nitric oxide synthase inhibition produces significant functional outcomes. In necrotizing enterocolitis models, L-N6-(1-Iminoethyl)lysine dihydrochloride reduced buffer nitric oxide concentrations by 76% while simultaneously increasing oxygen consumption by 90% [7]. Lipopolysaccharide-challenged mice receiving L-N6-(1-Iminoethyl)lysine dihydrochloride in drinking water demonstrated strong decreases in serum nitrite levels, confirming the compound's ability to inhibit inducible nitric oxide synthase activity in vivo [8].

Melanoma cell line studies reveal variable inhibitory efficiency, with half-maximal inhibitory concentrations ranging from 595 micromolar in WIDR/inducible nitric oxide synthase cells to lower concentrations in other melanoma lines [8]. This variation likely reflects differences in cellular uptake mechanisms and intracellular degradation rates, as the compound requires active transport across cell membranes and can undergo aqueous degradation over extended culture periods [8].

Downstream Signaling Pathway Alterations

L-N6-(1-Iminoethyl)lysine dihydrochloride-mediated inducible nitric oxide synthase inhibition produces complex alterations in multiple downstream signaling cascades. The mechanistic target of rapamycin pathway represents a primary target of nitric oxide modulation, where L-N6-(1-Iminoethyl)lysine dihydrochloride treatment enhances tuberous sclerosis complex 1 and tuberous sclerosis complex 2 protein binding while simultaneously inhibiting mechanistic target of rapamycin pathway activation [9]. This enhancement occurs through reversal of nitric oxide-mediated disruption of the tuberous sclerosis complex 1/tuberous sclerosis complex 2 inhibitory complex.

Calcium-dependent signaling pathways undergo significant modification following L-N6-(1-Iminoethyl)lysine dihydrochloride treatment. In renal ischemia-reperfusion models, the compound increases expression of Nuclear Factor of Activated T-cells 5 and its target genes, including aquaporin-1, 70-kilodalton heat shock protein, and aldose reductase [10] [11]. This Nuclear Factor of Activated T-cells 5 pathway activation correlates with improved renal function and enhanced tubular cell polarity maintenance [10].

Toll-like receptor 4 signaling undergoes substantial downregulation following L-N6-(1-Iminoethyl)lysine dihydrochloride treatment. The compound prevents ischemia-reperfusion-induced increases in Toll-like receptor 4 expression and its downstream target interleukin-1 beta [12]. This inhibition extends to the broader inflammatory cascade, where L-N6-(1-Iminoethyl)lysine dihydrochloride treatment reduces interferon-gamma, interleukin-6, and interleukin-10 gene expression in cardiac transplant rejection models [13] [14].

Eicosanoid synthesis pathways demonstrate selective responsiveness to L-N6-(1-Iminoethyl)lysine dihydrochloride treatment. In glomerular immune injury models, the compound reduces prostaglandin E2 and prostacyclin synthesis while leaving thromboxane A2 production unaffected [15]. Lipoxygenase-derived eicosanoids including 5-hydroxyeicosatetraenoic acid, leukotriene B4, and leukotriene C4 show decreased synthesis following L-N6-(1-Iminoethyl)lysine dihydrochloride treatment [15].

Regulatory Effects on Inflammatory Mediator Networks

L-N6-(1-Iminoethyl)lysine dihydrochloride exerts complex regulatory effects on inflammatory mediator networks, with outcomes varying significantly based on treatment concentration and duration. The compound demonstrates dual regulatory functions, simultaneously suppressing pro-inflammatory mediators while enhancing certain protective inflammatory responses.

Cytokine production undergoes substantial modulation following L-N6-(1-Iminoethyl)lysine dihydrochloride treatment. In immune response studies utilizing Actinobacillus actinomycetemcomitans lipopolysaccharide, the compound enhances serum-specific immunoglobulin G2a antibody levels and interferon-gamma production while suppressing nitric oxide levels [16]. This shift toward T helper 1-like immunity correlates with accelerated lesion healing and improved bacterial clearance [16].

Macrophage polarization represents a critical target of L-N6-(1-Iminoethyl)lysine dihydrochloride action. The compound significantly enhances M1 macrophage polarization through inhibition of inducible nitric oxide synthase-derived nitric oxide, which normally suppresses M1 activation via nitration of Interferon Regulatory Factor 5 [17]. This enhancement occurs at concentrations of 10-100 micromolar and results in increased expression of M1 signature genes including tumor necrosis factor-alpha, interleukin-6, and inducible nitric oxide synthase itself [17].

Prostaglandin and leukotriene networks undergo coordinated downregulation following L-N6-(1-Iminoethyl)lysine dihydrochloride treatment. In glomerular immune injury models, 15 milligrams per kilogram doses reduce prostaglandin E2 and prostacyclin synthesis without affecting thromboxane A2 production [15]. This selective inhibition pattern suggests that inducible nitric oxide synthase-derived nitric oxide normally enhances cyclooxygenase-2 activity through post-translational mechanisms rather than transcriptional regulation [15].

The compound's effects on inflammatory mediator networks demonstrate time-dependent characteristics. In cardiac transplant rejection models, 1.0 microgram per milliliter L-N6-(1-Iminoethyl)lysine dihydrochloride concentrations that incompletely block nitric oxide production provide optimal graft survival benefits [13] [14]. Higher concentrations (30-60 micrograms per milliliter) that completely ablate nitric oxide production fail to improve graft survival and can potentiate Nuclear Factor kappa B binding activity [13] [14].

Interaction with Redox-Sensitive Transcription Factors

L-N6-(1-Iminoethyl)lysine dihydrochloride demonstrates complex interactions with redox-sensitive transcription factors, producing concentration-dependent and pathway-specific effects. These interactions reflect the compound's ability to modulate cellular redox balance through inducible nitric oxide synthase inhibition and subsequent alteration of nitric oxide-mediated signaling.

Nuclear Factor kappa B represents the most extensively studied redox-sensitive transcription factor target of L-N6-(1-Iminoethyl)lysine dihydrochloride. The compound produces biphasic effects on Nuclear Factor kappa B activity, with low concentrations providing anti-inflammatory benefits while higher concentrations paradoxically potentiate Nuclear Factor kappa B binding activity [13] [14]. In cardiac transplant rejection models, L-N6-(1-Iminoethyl)lysine dihydrochloride at 30-60 micrograms per milliliter concentrations enhances Nuclear Factor kappa B binding activity examined at day 6 post-treatment [13] [14].

Hypoxia-Inducible Factor-1 alpha demonstrates significant responsiveness to L-N6-(1-Iminoethyl)lysine dihydrochloride-mediated inducible nitric oxide synthase inhibition. In microvascular endothelium studies, the compound prevents hypoxia-inducible factor-1 alpha stabilization that normally occurs during hypoxia-reoxygenation cycles [18]. This inhibition occurs through disruption of inducible nitric oxide synthase-derived nitric oxide signaling, which normally promotes hypoxia-inducible factor-1 alpha accumulation via phosphatidylinositol 3-kinase/protein kinase B pathway activation [19].

Activator Protein-1 transcription factor complex maintains relative stability following L-N6-(1-Iminoethyl)lysine dihydrochloride treatment. In cardiac transplant rejection models, the compound does not alter increased binding activities for Activator Protein-1 at postoperative day 4, suggesting that this redox-sensitive transcription factor operates through nitric oxide-independent mechanisms in this experimental context [13] [14].

Nuclear Factor of Activated T-cells 5 demonstrates enhanced activity following L-N6-(1-Iminoethyl)lysine dihydrochloride treatment. In renal ischemia-reperfusion models, the compound increases Nuclear Factor of Activated T-cells 5 expression and promotes activation of its target genes including aquaporin-1, 70-kilodalton heat shock protein, and aldose reductase [10] [11]. This activation correlates with improved renal function and enhanced cellular survival pathways [10].

Interferon Regulatory Factor 5 represents a novel target of L-N6-(1-Iminoethyl)lysine dihydrochloride-mediated regulation. The compound prevents nitric oxide-induced nitration of tyrosine residues in Interferon Regulatory Factor 5, thereby preserving its ability to activate M1 macrophage signature genes [17]. This preservation of Interferon Regulatory Factor 5 function contributes to enhanced M1 macrophage polarization and improved antimicrobial responses [17].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant